molecular formula C14H9FI2O2 B1655314 4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde CAS No. 346459-52-7

4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde

Cat. No.: B1655314
CAS No.: 346459-52-7
M. Wt: 482.03
InChI Key: GMBOBRSEFSOPCT-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, methoxy group, and diiodo substituents on a benzaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde typically involves multiple steps, starting with the iodination of benzaldehyde derivatives. One common method includes the iodination of 4-[(3-Fluorophenyl)methoxy]benzaldehyde using iodine in the presence of an oxidizing agent such as nitric acid. The reaction conditions require careful control of temperature and pH to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde has found applications in several scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group enhances the compound's binding affinity and selectivity, while the iodine atoms contribute to its stability and reactivity.

Comparison with Similar Compounds

4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde is unique due to its combination of fluorophenyl, methoxy, and diiodo groups. Similar compounds include:

  • 4-Fluorobenzaldehyde: Lacks iodine substituents.

  • 3,5-Diiodobenzaldehyde: Lacks fluorophenyl and methoxy groups.

  • 4-[(3-Fluorophenyl)methoxy]benzaldehyde: Lacks iodine substituents.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FI2O2/c15-11-3-1-2-9(4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBOBRSEFSOPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FI2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229755
Record name 4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346459-52-7
Record name 4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346459-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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